molecular formula C12H17NO2 B13024739 Ethyl3-amino-4-isopropylbenzoate

Ethyl3-amino-4-isopropylbenzoate

Cat. No.: B13024739
M. Wt: 207.27 g/mol
InChI Key: BTRWKDJKYKVQEK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-isopropylbenzoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the amino and isopropyl groups are substituted on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-isopropylbenzoate typically involves the esterification of 3-amino-4-isopropylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of ethyl 3-amino-4-isopropylbenzoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-isopropylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-4-isopropylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-isopropylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-3-isopropylbenzoate
  • Ethyl 3-amino-4-(isopropylamino)benzoate
  • Ethyl 4-amino benzoate

Uniqueness

Ethyl 3-amino-4-isopropylbenzoate is unique due to the specific positioning of the amino and isopropyl groups on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological and chemical properties compared to its analogs .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 3-amino-4-propan-2-ylbenzoate

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)9-5-6-10(8(2)3)11(13)7-9/h5-8H,4,13H2,1-3H3

InChI Key

BTRWKDJKYKVQEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(C)C)N

Origin of Product

United States

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